molecular formula C16H11NO5 B3058219 3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid CAS No. 884497-55-6

3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid

Cat. No. B3058219
M. Wt: 297.26 g/mol
InChI Key: LLGRSOQSFREAIM-UHFFFAOYSA-N
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Description

The compound “3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of nitrogen and oxygen . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of a benzoic acid group indicates that this compound has carboxylic acid functional group attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazoles can be synthesized via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . Additionally, carboxylic acids can be synthesized through various methods, including the oxidation of aldehydes or primary alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The E-Z system for naming alkenes could be relevant for this compound, as it contains a carbon-carbon double bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carboxylic acids can undergo reactions such as esterification and amide formation. Isoxazoles can participate in various reactions due to the presence of the nitrogen and oxygen in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the carboxylic acid group could result in hydrogen bonding, affecting its solubility and boiling point .

Safety And Hazards

While specific safety data for this compound is not available, general precautions should be taken while handling it, such as avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promising activity as a catalyst or a pharmaceutical agent, future research could focus on optimizing its activity and reducing any potential side effects .

properties

IUPAC Name

3-[5-[(E)-(3-methyl-5-oxo-1,2-oxazol-4-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-9-13(16(20)22-17-9)8-12-5-6-14(21-12)10-3-2-4-11(7-10)15(18)19/h2-8H,1H3,(H,18,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRSOQSFREAIM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid
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3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid
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3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid
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3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid
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3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid
Reactant of Route 6
3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid

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